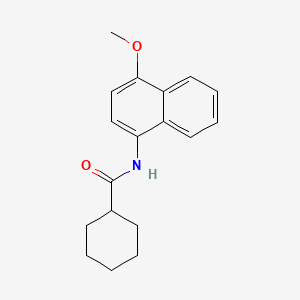

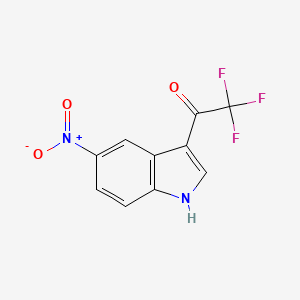

Indole, 5-nitro-3-(trifluoroacetyl)-

Overview

Description

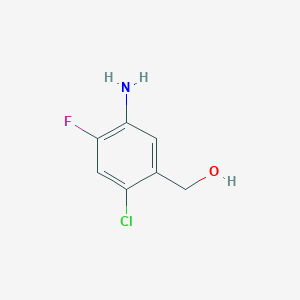

“Indole, 5-nitro-3-(trifluoroacetyl)-” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology . They exhibit pharmacological activities and are also present in commercially important products such as agrochemicals, essential oils, cosmetics, flavoring fragrance, dyes .

Synthesis Analysis

The synthesis of “Indole, 5-nitro-3-(trifluoroacetyl)-” involves the reaction of indole with trifluoroacetic anhydride . This reaction results in the formation of 3-(trifluoroacetyl)indole . The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological activities .Molecular Structure Analysis

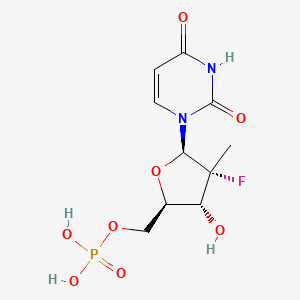

The molecular formula of “Indole, 5-nitro-3-(trifluoroacetyl)-” is C10H6F3NO . It is a heterocyclic trifluoromethyl ketone .Chemical Reactions Analysis

Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . The reaction of indole with trifluoroacetic anhydride results in the formation of 3-(trifluoroacetyl)indole .Scientific Research Applications

Synthesis and Chemical Properties

Trifluoroacetylation of Indole Derivatives : Mphahlele and Maluleka (2016) explored the annulation of an indole moiety onto the 1,3-diaryl-2-propen-1-one scaffold, followed by trifluoroacetylation to afford 3-trifluoroacetylindole-chalcone derivatives. This novel approach was characterized using NMR, IR, and mass spectrometry techniques, highlighting the structural and geometric properties of these compounds M. Mphahlele & Marole M. Maluleka, 2016.

Copper-Mediated Trifluoroacetylation : Yan et al. (2017) developed a direct trifluoroacetylation method of indoles using ethyl trifluoropyruvate as a reagent. This protocol offers a practical route for synthesizing 3-trifluoroacetylindole derivatives under mild conditions, emphasizing its operational simplicity and practicality Guobing Yan et al., 2017.

Corrosion Inhibition

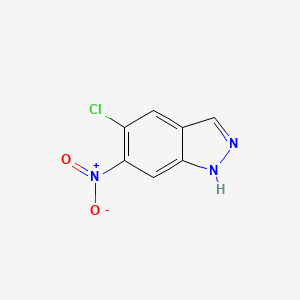

- Corrosion Inhibition Studies : Ahmed (2018) conducted studies on new 5-Nitro isatin derivatives for their potential as corrosion inhibitors in sea water, revealing that certain derivatives exhibit promising inhibition efficiency. These findings are supported by quantum mechanical calculations and electrochemical measurements, providing insights into the potential industrial applications of these compounds A. T. Ahmed, 2018.

Antiviral Properties

- Antiviral Activity Evaluation : Terzioğlu et al. (2005) synthesized a series of 5-nitro-3-((5-nonsubstituted/methyl-4-thiazolidinone-2-ylidene)hydrazono)-1H-2-indolinones and evaluated their primary antiviral activities against pathogenic viruses. Some compounds exhibited weak activity against the yellow fever virus and inhibited the growth of bovine viral diarrhea virus, indicating potential applications in antiviral research N. Terzioğlu et al., 2005.

Antibacterial Activity

- Synthesis and Antibacterial Activity : Bawazir and Alnajjar (2020) synthesized novel N 2-alkyl-3-thioxo-8-nitro-1,2,4-triazino[5,6-b]indoles and investigated their chemical reactivity and antibacterial activity. Some compounds showed promising antibacterial activity, highlighting the potential of these derivatives in developing new antibacterial agents W. A. Bawazir & Daniyah K. Alnajjar, 2020.

Mechanism of Action

While the specific mechanism of action for “Indole, 5-nitro-3-(trifluoroacetyl)-” is not mentioned in the retrieved papers, indole derivatives are known to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Safety and Hazards

Future Directions

Indole and its derivatives have attracted considerable attention as potential leads for novel therapeutics . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . This area of research is expected to continue to grow, with future directions likely focusing on the development of new synthesis methods and the exploration of the therapeutic potential of indole derivatives .

properties

IUPAC Name |

2,2,2-trifluoro-1-(5-nitro-1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O3/c11-10(12,13)9(16)7-4-14-8-2-1-5(15(17)18)3-6(7)8/h1-4,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZBKXUISZMSFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80144239 | |

| Record name | Indole, 5-nitro-3-(trifluoroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101832-10-4 | |

| Record name | Indole, 5-nitro-3-(trifluoroacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101832104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 5-nitro-3-(trifluoroacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80144239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromobenzo[b]thiophen-5-ol](/img/structure/B3045021.png)